5-fluoro-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine
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Overview
Description
5-fluoro-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a fluorine atom and an azetidine ring, which is further substituted with a 2-methyl-1H-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic reactions One common approach is to start with the preparation of the azetidine ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions The 2-methyl-1H-imidazole moiety is then introduced via nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-fluoro-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of 5-fluoro-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The fluorine atom and the imidazole moiety play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The azetidine ring may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine
- 4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine
- 5-chloro-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine
Uniqueness
5-fluoro-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the azetidine and imidazole moieties also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H14FN5 |
---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
5-fluoro-4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrimidine |
InChI |
InChI=1S/C12H14FN5/c1-9-15-2-3-17(9)5-10-6-18(7-10)12-11(13)4-14-8-16-12/h2-4,8,10H,5-7H2,1H3 |
InChI Key |
DVMBPQJOBNRTFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC=NC=C3F |
Origin of Product |
United States |
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